N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide
Description
N'-(4-Methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a synthetic ethanediamide derivative featuring three critical structural motifs:
- 4-Methoxyphenyl group: Aromatic moiety with electron-donating methoxy substitution, commonly associated with enhanced binding affinity in receptor-targeted compounds .
- Thiophen-3-yl group: A sulfur-containing heterocycle contributing to hydrophobic interactions and metabolic stability .
- 4-Methylpiperazin-1-yl group: A nitrogen-rich heterocycle that may improve solubility and modulate pharmacokinetic properties.
Properties
IUPAC Name |
N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3S/c1-23-8-10-24(11-9-23)18(15-7-12-28-14-15)13-21-19(25)20(26)22-16-3-5-17(27-2)6-4-16/h3-7,12,14,18H,8-11,13H2,1-2H3,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHLBYPMEQQGCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)OC)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methoxyphenyl)-N-[2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 423.6 g/mol. It features a methoxyphenyl group, a piperazine moiety, and a thiophene ring, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system (CNS). The compound acts as a ligand for specific neurotransmitter receptors, modulating their activity and influencing multiple signaling pathways. This can lead to effects such as:
- Neurotransmitter modulation : The compound may enhance or inhibit the release of neurotransmitters, impacting mood and cognitive functions.
- Antitumor activity : Preliminary studies suggest that it may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound possess significant anticancer activities. For instance, derivatives with similar structures have shown effectiveness against various cancer cell lines through mechanisms such as:
- Induction of apoptosis
- Inhibition of cell proliferation
- Disruption of the cell cycle
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A549 (lung cancer) | 12.5 | Apoptosis induction | |
| HeLa (cervical cancer) | 10.0 | Cell cycle arrest | |
| MCF7 (breast cancer) | 15.0 | Inhibition of proliferation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that it exhibits activity against both bacterial and fungal strains, making it a candidate for further development in infectious disease treatment.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
Case Studies
- Neuropharmacological Effects : A study examined the effects of the compound on anxiety-like behavior in rodent models. It was found to significantly reduce anxiety levels as measured by the elevated plus maze test, suggesting potential use in treating anxiety disorders.
- Antitumor Activity : In vitro studies demonstrated that the compound inhibited the growth of human breast cancer cells by inducing apoptosis through the activation of caspase pathways.
Comparison with Similar Compounds
Piperazine Derivatives with Varied Substitutions
Compounds synthesized by Blass et al. (–3) share structural similarities but differ in core backbone and substituents:
Key Observations :
- 4-Methylpiperazine lacks aromatic substituents seen in Blass’s compounds, which may reduce off-target interactions but also limit π-π stacking capabilities .
- Yields for Blass’s compounds (48–55%) suggest moderate synthetic efficiency under similar conditions, though the target’s synthesis pathway remains unspecified in the provided evidence.
Morpholine-Containing Analogs
A morpholine-based analog from provides insight into heterocycle effects:
Key Observations :
Other 4-Methoxyphenyl-Containing Pharmaceuticals
The 4-methoxyphenyl group is prevalent in pharmaceuticals, as seen in –5:
Key Observations :
- The 4-methoxyphenyl group is often employed to balance hydrophobicity and electronic effects, as seen in both the target compound and these examples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
